Comparative Potency: Antitrypanosomal Agent 16 vs. Pentamidine Against T. congolense IL3000
Antitrypanosomal agent 16 (compound 4a) demonstrates an IC50 of 0.04 μM against T. congolense strain IL3000, representing an 11-fold improvement in potency compared to the clinical control trypanocide pentamidine, which exhibits an IC50 of 0.448 μM in the same strain [1][2]. This potency differential is derived from cross-study comparison using the same parasite strain and comparable assay conditions.
| Evidence Dimension | In vitro trypanocidal potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.04 μM |
| Comparator Or Baseline | Pentamidine: IC50 = 0.448 ± 0.28 μM |
| Quantified Difference | 11-fold greater potency |
| Conditions | T. congolense Savannah-type IL3000 bloodstream trypomastigotes; resazurin-based viability assay; 72-hour incubation |
Why This Matters
This 11-fold potency advantage over pentamidine positions antitrypanosomal agent 16 as a superior tool compound for in vitro studies requiring robust parasite killing at lower concentrations.
- [1] Janse van Rensburg HD, N'Da DD, Suganuma K. In Vitro and In Vivo Trypanocidal Efficacy of Nitrofuryl- and Nitrothienylazines. ACS Omega. 2023;8(45):43088-43098. View Source
- [2] N'tumba M, et al. Potent Antitrypanosomal Activities of 3-Aminosteroids against African Trypanosomes. Molecules. 2019;24(2):268. Table 1. View Source
